4-[(Carboxymethyl)amino]butanoic acid HCl
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Overview
Description
4-[(Carboxymethyl)amino]butanoic acid hydrochloride is an organic compound with the chemical formula C6H12ClNO4. It is a white solid that is soluble in water and ethanol. This compound is commonly used as a pharmaceutical intermediate and has applications in various biomedical fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(Carboxymethyl)amino]butanoic acid hydrochloride can be synthesized through the reaction of 4-aminobutyric acid with chloroacetic acid. The reaction typically involves the following steps:
- Dissolve 4-aminobutyric acid in water.
- Add chloroacetic acid to the solution.
- Adjust the pH to around 7-8 using a base such as sodium hydroxide.
- Heat the mixture to around 60-70°C and stir for several hours.
- Cool the reaction mixture and adjust the pH to acidic using hydrochloric acid.
- Filter the precipitate and wash with cold water to obtain the final product .
Industrial Production Methods
Industrial production of 4-[(Carboxymethyl)amino]butanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-[(Carboxymethyl)amino]butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Carboxymethyl)amino]butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(Carboxymethyl)amino]butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It may also interact with receptors and transporters, modulating various physiological processes .
Comparison with Similar Compounds
Similar Compounds
4-[(Carboxymethyl)amino]butanoic acid: Similar structure but without the hydrochloride group.
4-(Dimethylamino)butanoic acid hydrochloride: Contains a dimethylamino group instead of a carboxymethyl group.
Uniqueness
4-[(Carboxymethyl)amino]butanoic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its solubility in water and ethanol, along with its reactivity, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C6H12ClNO4 |
---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
4-(carboxymethylamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4.ClH/c8-5(9)2-1-3-7-4-6(10)11;/h7H,1-4H2,(H,8,9)(H,10,11);1H |
InChI Key |
IGPLPDLLSUUIEN-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CNCC(=O)O.Cl |
Origin of Product |
United States |
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